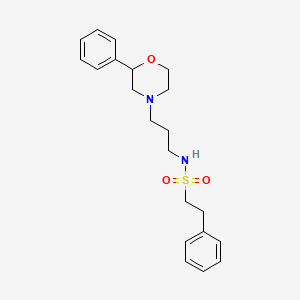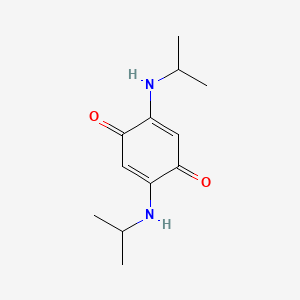
2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide, also known as PEP005, is a synthetic compound that has gained significant attention in scientific research due to its potential as a treatment for various types of cancer. PEP005 is a member of the ingenol family of compounds and is derived from the sap of the Euphorbia peplus plant.
Scientific Research Applications
Alpha(1)-Adrenoceptor Ligand Properties : N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a related compound, has been identified as an alpha(1) adrenoceptor agent with unique profiles of alpha(1A) agonism and alpha(1B), alpha(1D) antagonism. This compound showed selective effects on the urethra over the vasculature in a dog model, indicating its potential use in urology (Altenbach et al., 2002).
Metabotropic Glutamate 2 Receptor Potentiators : Another related compound, 3-pyridylmethylsulfonamides, has been found to be a potent, subtype-selective potentiator of metabotropic glutamate 2 receptors. This suggests its potential application in psychiatric disorders, as it showed efficacy in several rodent models of anxiety and psychosis (Johnson et al., 2005).
Synthesis and Structural Studies : Research on molecular and electronic structures of sulfonamide compounds, including triethylammonium salts of N-substituted ethanesulfonamides, provides insights into their chemical properties and potential applications in various fields, such as materials science or drug design (Timoshenko et al., 2013).
Catalysis and Synthesis : Studies on the synthesis of ethenesulfonamides, including E-aryl ethenesulfonamides, from 1-hydroxy-1-arylalkanes, reveal their application in chemical and pharmaceutical fields. Such research expands the understanding of the reactivity of these compounds and their potential utility in various synthetic pathways (Aramini et al., 2003).
Phospholipase A2 Inhibitors : A series of benzenesulfonamides has been evaluated as membrane-bound phospholipase A2 inhibitors. This research highlights the therapeutic potential of sulfonamide derivatives in reducing myocardial infarction in animal models (Oinuma et al., 1991).
properties
IUPAC Name |
2-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c24-27(25,17-12-19-8-3-1-4-9-19)22-13-7-14-23-15-16-26-21(18-23)20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBPHVDSMWNVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)
![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)


![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)